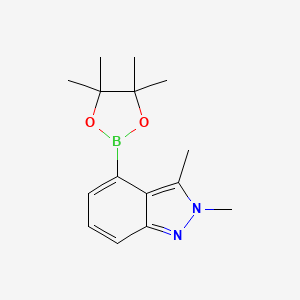

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-13-11(8-7-9-12(13)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGLJTHZIAKOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C(=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145965 | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-43-7 | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,3-dimethyl-2H-indazole with a boronic acid pinacol ester under suitable reaction conditions. The reaction typically involves the use of a palladium catalyst and a base to facilitate the formation of the boronic acid pinacol ester.

Industrial Production Methods: In an industrial setting, the synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction forms C–C bonds between the boronic ester and aryl/vinyl halides. The compound exhibits robust reactivity under standard Suzuki conditions:

Mechanistic Highlights :

-

Oxidative addition of the aryl halide to Pd⁰ forms a Pd²⁺ intermediate.

-

Transmetallation transfers the indazolyl-boronate group to palladium.

Protodeboronation Reactions

Radical-mediated protodeboronation enables formal anti-Markovnikov hydromethylation of alkenes when paired with Matteson–CH₂ homologation:

Key Features :

-

Radical chain mechanism involving β-boryl radical intermediates.

Microwave-Assisted Vinylation

Direct C-3 vinylation of indazoles is achieved under microwave irradiation without N-protection:

| Boronate Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pinacol vinyl boronate | PdCl₂(PPh₃)₂, K₂CO₃ | 1,4-Dioxane/H₂O, 120°C, MW | 3-Vinylindazole | 75% |

Optimization Insights :

-

Three equivalents of vinyl boronate maximize yield (59–75%).

Cross-Coupling with Heteroaryl Halides

The boronate reacts with halogenated heterocycles to form pharmacologically relevant hybrids:

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

DMBI-pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely employed in the construction of complex molecular architectures, especially in the development of pharmaceutical compounds. The presence of the boronic acid functional group enhances its reactivity, allowing it to participate effectively in these reactions.

Building Block for Pharmaceuticals

The indazole scaffold is prevalent in various biologically active molecules. DMBI-pinacol ester can serve as a precursor for synthesizing novel pharmaceuticals, potentially leading to new drug candidates with therapeutic applications . Its ability to form stable complexes with biological targets makes it an attractive candidate for further exploration in drug development.

Materials Science

Organic Electronics and Optoelectronic Devices

The unique electronic properties of boron-containing compounds like DMBI-pinacol ester position them as candidates for applications in organic electronics and optoelectronic devices. The compound's ability to influence conductivity and light-emitting behavior can be harnessed in developing advanced materials for electronic applications.

Interaction Studies

Protein-Ligand Interaction Probes

DMBI-pinacol ester can be investigated as a probe molecule to study protein-ligand interactions. Such studies are crucial for understanding the compound's reactivity and potential biological interactions. Insights gained from these interactions can inform its application in drug design and development.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst and a base. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and other complex organic molecules.

Comparación Con Compuestos Similares

2-Methyl-2H-Indazole-4-Boronic Acid Pinacol Ester (BM818)

- Molecular Formula : C₁₄H₁₉BN₂O₂

- Molecular Weight : 258.12 g/mol

- CAS : 885698-95-3

- Key Differences : Lacks the 3-methyl group present in the target compound. This reduction in steric hindrance may enhance reactivity in cross-coupling reactions but could reduce metabolic stability in biological applications.

- Applications : Used in synthesizing kinase inhibitors and fluorescent probes .

1,3-Dimethyl-1H-Indazole-4-Boronic Acid

- Molecular Formula : C₉H₁₁BN₂O₂

- Molecular Weight : 190.01 g/mol

- CAS : 1260366-15-1

- Key Differences : The indazole nitrogen is methylated at position 1 instead of 2, altering electronic properties. The absence of a pinacol ester reduces stability, making it less suitable for long-term storage or industrial-scale reactions .

Comparison with Non-Indazole Boronic Acid Pinacol Esters

3,6-Dihydro-2H-Pyran-4-Boronic Acid Pinacol Ester

- Molecular Formula : C₁₁H₁₉BO₄

- Key Differences : Features a dihydropyran core instead of indazole. This electron-rich heterocycle facilitates coupling with electron-deficient aryl halides.

- Applications : Widely used to synthesize natural products and bioactive compounds (e.g., anti-HIV and anticancer agents) .

2,6-Difluoro-4-Formylphenylboronic Acid Pinacol Ester

- Molecular Formula : C₁₃H₁₅BF₂O₃

- Molecular Weight : 280.07 g/mol

- CAS : 870717-92-3

- Key Differences : Contains a formyl group and fluorine substituents. The formyl group enables post-coupling functionalization (e.g., hydrazone formation), while fluorine enhances electronegativity, accelerating oxidative addition in palladium catalysis .

[1-(2-Hydroxy-2-Methyl-Propyl)Pyrazol-4-yl]Boronic Acid Pinacol Ester

Actividad Biológica

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester (DMBI-pinacol ester) is a boronic acid derivative characterized by its unique indazole framework and boronate functional group. Its molecular formula is C₁₅H₂₁BN₂O₂, with a molecular weight of approximately 272.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Structural Characteristics

The structure of DMBI-pinacol ester includes:

- Indazole Framework : A bicyclic structure that contributes to its pharmacological properties.

- Boronic Acid Moiety : Known for its reactivity in forming covalent bonds with diols, which can be exploited in various biochemical applications.

Biological Activity Overview

Research into the biological activity of DMBI-pinacol ester is still emerging, but several studies indicate potential pharmacological applications:

Case Study: Enzyme Inhibition Potential

A study investigated the interaction of various boronic acid derivatives with proteasomes. The findings suggested that compounds similar to DMBI-pinacol ester could effectively inhibit proteasomal activity by forming covalent bonds with active site serine residues. This mechanism highlights the potential of DMBI-pinacol ester as a therapeutic agent in oncology .

Table 1: Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methyl-2H-indazole-4-boronic acid pinacol ester | Contains a methyl group at position 2 | May exhibit different reactivity due to fewer steric hindrances |

| 1H-Indazole-4-boronic acid pinacol ester | Lacks methyl substituents on the indazole ring | Potentially different biological activity |

| 5-Bromo-2-methylindazole-4-boronic acid | Bromine substitution introduces different reactivity | May enhance binding affinity towards certain targets |

This table illustrates how structural variations can influence biological activity, emphasizing the unique profile of DMBI-pinacol ester within its class.

The synthesis of DMBI-pinacol ester typically involves several steps:

- Preparation of Indazole Core : Starting from appropriate precursors through cyclization reactions.

- Boronic Acid Functionalization : Introduction of the boronate group via standard coupling reactions.

- Pinacol Ester Formation : Final modification to yield the pinacol ester form.

While the exact mechanism of action remains to be fully elucidated, its ability to interact with biological targets through reversible bonding suggests a promising avenue for drug development .

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 2,3-dimethyl-2H-indazole-4-boronic acid pinacol ester in the laboratory?

- Answer: This compound may pose hazards similar to other boronic esters, including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Always use personal protective equipment (PPE), including gloves and safety goggles. Store in a sealed container under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with moisture and incompatible materials like strong acids/bases .

Q. How is this compound typically synthesized?

- Answer: While direct synthesis data is limited, analogous boronic esters (e.g., pyrazole or indazole derivatives) are synthesized via multi-step protocols:

Borylation: A halogenated precursor (e.g., 4-bromo-2,3-dimethyl-2H-indazole) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₃PO₄) in THF/water at 75–85°C .

Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product. Purity (>95%) is confirmed via GC or HPLC .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Answer:

- NMR (¹H/¹³C): Identify characteristic peaks (e.g., pinacol methyl groups at ~1.3 ppm, indazole aromatic protons).

- Mass Spectrometry (HRMS): Confirm molecular ion and fragmentation patterns.

- GC/HPLC: Assess purity (>95% threshold for research-grade material) .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Answer: Key factors include:

- Catalyst Selection: Pd(OAc)₂ with Xantphos ligand achieves higher yields (~94%) in THF/water at 75°C for indazole derivatives .

- Base: K₃PO₄ outperforms Na₂CO₃ in maintaining pH and reducing side reactions.

- Moisture Control: Anhydrous solvents and inert atmosphere prevent boronic ester degradation .

- Substrate Ratios: A 1.2:1 boronic ester:aryl halide ratio minimizes homo-coupling byproducts .

Q. What strategies mitigate steric hindrance during coupling reactions with bulky electrophiles?

- Answer:

- Ligand Design: Bulky ligands like XPhos enhance steric tolerance by stabilizing the Pd center .

- Solvent Effects: Polar aprotic solvents (DMAc, DMF) improve solubility of bulky substrates.

- Microwave Irradiation: Shortens reaction time, reducing decomposition risks .

Q. How does the electronic nature of the indazole ring influence the reactivity of the boronic ester?

- Answer: The electron-rich indazole ring (due to N-methyl groups) enhances boronic ester stability but may reduce electrophilicity. Computational studies (DFT) predict nucleophilic attack at the boron atom is facilitated by electron-withdrawing groups on the coupling partner. Experimental validation via Hammett plots is recommended .

Q. What are the challenges in characterizing boronic ester decomposition products, and how are they addressed?

- Answer: Hydrolysis to boronic acid is common. Use:

- Tandem LC-MS: Monitor degradation in real-time under accelerated conditions (e.g., 40°C, 75% humidity).

- ¹¹B NMR: Detects boroxine formation (δ ~30 ppm) .

Methodological Guidance

Q. How to design a stability study for this compound under varying storage conditions?

- Protocol:

Conditions: Test ambient (25°C), refrigerated (4°C), and inert-atmosphere storage over 6 months.

Analysis: Monthly GC/HPLC to track purity loss.

Kinetic Modeling: Fit data to Arrhenius equation to predict shelf-life .

Q. What steps resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

- Approach:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.